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Compound of Interest

Compound Name: GW 590735

Cat. No.: B1672471 Get Quote

In-Depth Technical Guide: GW 590735
For Researchers, Scientists, and Drug Development Professionals

Abstract
GW 590735 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα)

agonist that has demonstrated significant effects on lipid metabolism. This technical guide

provides a comprehensive overview of its chemical structure, physicochemical and

pharmacological properties, mechanism of action, and key experimental findings. Detailed

methodologies for cited experiments are included to facilitate reproducibility and further

investigation. All quantitative data are summarized in structured tables, and signaling pathways

and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Physicochemical Properties
GW 590735, with the formal name 2-methyl-2-[4-[[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-

thiazolyl]carbonyl]amino]methyl]phenoxy]-propanoic acid, is a synthetic compound belonging to

the class of phenoxyacetic acid derivatives.[1][2] Its chemical identity is well-defined by its

structural and molecular identifiers.

Table 1: Chemical and Physicochemical Properties of GW 590735
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Property Value Reference

Formal Name

2-methyl-2-[4-[[[[4-methyl-2-[4-

(trifluoromethyl)phenyl]-5-

thiazolyl]carbonyl]amino]methy

l]phenoxy]-propanoic acid

[2]

CAS Number 343321-96-0 [2]

Molecular Formula C₂₃H₂₁F₃N₂O₄S [2][3]

Molecular Weight 478.5 g/mol [2][3]

Canonical SMILES

O=C(NCC1=CC=C(OC(C)

(C)C(=O)O)C=C1)C1=C(C)N=

C(C2=CC=C(C(F)

(F)F)C=C2)S1

[2]

InChI

InChI=1S/C23H21F3N2O4S/c

1-13-18(33-20(28-13)15-6-8-

16(9-7-

15)23(24,25)26)19(29)27-12-

14-4-10-17(11-5-14)32-

22(2,3)21(30)31/h4-

11H,12H2,1-3H3,(H,27,29)

(H,30,31)

[2]

InChIKey
ILUPZUOBHCUBKB-

UHFFFAOYSA-N
[2]

Appearance
White to off-white crystalline

solid
[4]

Purity ≥98% [2][3]

Solubility

DMF: 30 mg/mLDMSO: 30

mg/mLEthanol: 30 mg/mLPBS

(pH 7.2): 0.25 mg/mL

[2]

Storage Conditions Store at -20°C under

desiccating conditions. The
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product is stable for up to 12

months.

Pharmacological Properties
GW 590735 is a potent and highly selective agonist for PPARα.[5] Its pharmacological activity

is characterized by its ability to modulate lipid metabolism, primarily by increasing high-density

lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol and

triglycerides.[3][5]

In-Vitro Pharmacology
The primary in-vitro activity of GW 590735 is its activation of the PPARα receptor.

Table 2: In-Vitro Potency and Selectivity of GW 590735

Parameter Value Description Reference

EC₅₀ (PPARα) 4 nM

Potency in activating

human PPARα in a

GAL4-responsive

reporter gene assay.

[2][5]

Selectivity
>500-fold vs. PPARγ

and PPARδ

Demonstrates high

selectivity for the

PPARα isoform over

PPARγ and PPARδ.

[5]

In-Vivo Pharmacology
In animal models, GW 590735 has demonstrated significant effects on lipid profiles.

Table 3: In-Vivo Efficacy of GW 590735 in an Apo-A-I Transgenic Mouse Model
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Dose (oral,
twice daily for
5 days)

Effect on LDLc
Effect on
Triglycerides
(TG)

Effect on HDLc Reference

0.5 - 5 mg/kg Lowered Lowered Increased [5]

Pharmacokinetics
Pharmacokinetic studies have been conducted in rats and dogs to evaluate the absorption,

distribution, metabolism, and excretion of GW 590735.

Table 4: Pharmacokinetic Parameters of GW 590735

Species Dose (IV)
Clearanc
e (Cl)

Volume of
Distributi
on (Vd)

Half-life
(T₁/₂)

Bioavaila
bility
(F%)

Referenc
e

Rat 2.7 mg/kg
5

mL/min/kg
1 L/kg 2.4 hours 47% [5]

Dog 2 mg/kg
13

mL/min/kg
2.8 L/kg 2.6 hours 85% [5]

Mechanism of Action and Signaling Pathway
GW 590735 exerts its pharmacological effects by activating PPARα, a nuclear receptor that

plays a critical role in the regulation of lipid and glucose homeostasis.

PPARα Activation Pathway
The activation of PPARα by GW 590735 initiates a cascade of molecular events leading to the

modulation of target gene expression.

Caption: PPARα activation by GW 590735 leads to changes in gene expression.

Upon entering the cell, GW 590735 binds to and activates PPARα. This ligand-activated

PPARα then forms a heterodimer with the retinoid X receptor (RXR). This complex

subsequently binds to specific DNA sequences known as peroxisome proliferator response
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elements (PPREs) in the promoter regions of target genes. This binding event modulates the

transcription of genes involved in lipid metabolism, such as lipoprotein lipase (LPL) and

carnitine palmitoyltransferase I (CPT1), ultimately leading to the observed changes in lipid

profiles.

Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to

ensure transparency and facilitate further research.

In-Vitro PPARα Agonist Potency Assay
This protocol describes a reporter gene assay to determine the in-vitro potency of GW 590735
as a PPARα agonist.
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Assay Setup

Treatment

Analysis

1. Culture CV-1 cells

2. Co-transfect with:
- GAL4-hPPARα-LBD expression vector

- UAS-luciferase reporter vector

3. Treat cells with varying
concentrations of GW 590735

4. Incubate for 24 hours

5. Lyse cells

6. Measure luciferase activity

7. Plot dose-response curve
and calculate EC₅₀

Click to download full resolution via product page

Caption: Workflow for determining the in-vitro potency of GW 590735.

Methodology:
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Cell Culture: CV-1 cells are cultured in appropriate media and conditions.

Transfection: Cells are co-transfected with two plasmids: one expressing a fusion protein of

the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of human PPARα, and

a second reporter plasmid containing a luciferase gene under the control of an upstream

activating sequence (UAS) recognized by GAL4.

Treatment: Transfected cells are treated with a range of concentrations of GW 590735.

Incubation: Cells are incubated for 24 hours to allow for compound uptake, receptor

activation, and reporter gene expression.

Cell Lysis: The cells are lysed to release the cellular components, including the expressed

luciferase enzyme.

Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer.

Data Analysis: The luminescence data is plotted against the corresponding GW 590735
concentrations to generate a dose-response curve, from which the EC₅₀ value is calculated.

In-Vivo Efficacy Study in a Transgenic Mouse Model
This protocol outlines the in-vivo evaluation of GW 590735's effect on the lipid profile of human

Apo-A-I transgenic mice.

Methodology:

Animal Model: Male C57BL/6 mice transgenic for human ApoA-I are used.

Acclimation: Animals are acclimated to the housing conditions for a specified period.

Treatment Groups: Mice are randomly assigned to treatment groups (vehicle control and GW
590735 at 0.5, 1, and 5 mg/kg).

Dosing: GW 590735 is administered orally twice a day for 5 consecutive days.

Sample Collection: At the end of the treatment period, blood samples are collected from the

mice.
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Lipid Analysis: Plasma samples are analyzed for total cholesterol, HDLc, LDLc, and

triglyceride levels using standard enzymatic assays.

Statistical Analysis: The data from the treatment groups are compared to the vehicle control

group using appropriate statistical methods to determine the significance of the observed

effects.

Pharmacokinetic Study in Rats
This protocol details the procedure for determining the pharmacokinetic profile of GW 590735
in rats following intravenous administration.

Methodology:

Animal Model: Male Sprague-Dawley rats are used.

Catheterization: Rats are surgically implanted with a catheter in the jugular vein for blood

sampling.

Dosing: A single intravenous dose of GW 590735 (2.7 mg/kg) is administered.

Blood Sampling: Blood samples are collected at predetermined time points post-dose (e.g.,

0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

Bioanalysis: The concentration of GW 590735 in the plasma samples is quantified using a

validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-

compartmental methods to determine key pharmacokinetic parameters such as clearance

(Cl), volume of distribution (Vd), and half-life (T₁/₂). Bioavailability (F%) is calculated by

comparing the area under the curve (AUC) from the IV route to that from an oral

administration study.

Conclusion
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GW 590735 is a well-characterized, potent, and selective PPARα agonist with significant lipid-

modulating properties. The data presented in this technical guide, including its chemical

structure, pharmacological profile, and detailed experimental methodologies, provide a solid

foundation for researchers and drug development professionals interested in the therapeutic

potential of PPARα agonists for dyslipidemia and related metabolic disorders. The provided

diagrams and structured data facilitate a clear understanding of its mechanism of action and

experimental validation. Further research is warranted to fully elucidate its clinical utility and

safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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